GW2974 - 202272-68-2

GW2974

Catalog Number: EVT-270522
CAS Number: 202272-68-2
Molecular Formula: C23H21N7
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW2974, also known as GW2974, is a synthetic small molecule belonging to the quinazoline class of compounds. [] It has been extensively studied in preclinical research for its potential as an anti-cancer agent due to its inhibitory effects on EGFR and HER2, receptor tyrosine kinases that play crucial roles in the development and progression of various cancers. [, , ]

Synthesis Analysis

While specific details about the synthesis of GW2974 are not readily available in the provided papers, it is mentioned that it is a structural analog of lapatinib (GW572016). [] This suggests that GW2974 might be synthesized through modifications of the synthetic pathways used to produce lapatinib, which generally involve multi-step organic synthesis reactions.

Molecular Structure Analysis

The molecular structure of GW2974 comprises a pyrido[3,4-d]pyrimidine core with substitutions at various positions. The full name, GW2974, provides a detailed representation of its chemical structure. [] Further structural analysis, such as X-ray crystallography or NMR spectroscopy, would be beneficial to understand the conformational flexibility and interactions of the molecule.

Mechanism of Action

GW2974 acts as a reversible, dual inhibitor of both EGFR and HER2 tyrosine kinases. [, , , , , ] It competes with ATP for binding at the catalytic kinase domain of these receptors, thereby preventing their activation and subsequent downstream signaling. [, , ] By blocking EGFR and HER2 activity, GW2974 disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth and progression. [, , ]

Applications

a. Investigating the role of EGFR and HER2 in cancer: GW2974 has been used as a research tool to study the specific roles of EGFR and HER2 in cancer development and progression. [, , ] Studies have explored its effects on cell proliferation, invasion, metastasis, and angiogenesis in various cancer models. [, , ]

b. Evaluating novel therapeutic strategies: GW2974 has been used to assess potential synergistic effects with other anticancer agents, including conventional chemotherapy drugs and targeted therapies. [, , , ] Studies have explored combinations with 5-FU, doxorubicin, Bcl-2 inhibitors, and PI3K/mTOR inhibitors. [, , , ]

c. Investigating Mechanisms of Drug Resistance: GW2974 has been utilized to explore mechanisms underlying acquired resistance to EGFR and HER2 inhibitors. [, , , ] Research has focused on the interplay between EGFR/HER2 and estrogen receptor pathways, shedding light on resistance development and potential therapeutic strategies to overcome it. [, , , ]

d. Investigating Metabolic Effects of ErbB Inhibition: GW2974 has been employed to study the metabolic effects of ErbB receptor inhibition. [, , ] Research has focused on its ability to activate AMPK, a key regulator of energy homeostasis, and its potential protective role against cardiac toxicity. [, , ]

e. Probing Signaling Networks: GW2974 has been used as a tool to probe the complexity of cancer cell signaling networks and to understand how these networks respond to targeted therapy. [] This information can be applied to develop effective drug combinations and personalize therapies for individual patients. []

Lapatinib (GW572016)

  • Compound Description: Lapatinib is a reversible, orally active, small molecule tyrosine kinase inhibitor that targets both epidermal growth factor receptor (EGFR) and HER2/neu (ErbB2) tyrosine kinases. It is structurally similar to GW2974 and has been approved for the treatment of HER2-positive breast cancer. [, , , , , , ]
  • Relevance: Lapatinib is a close structural analog of GW2974 and shares its dual inhibitory activity against EGFR and HER2. [, , , , , , ] Both compounds have been investigated for their anticancer properties, with Lapatinib progressing to clinical use. The research papers highlight the similarities in their biological activities, particularly their ability to inhibit tumor cell growth by targeting these receptor tyrosine kinases.

GW583340

  • Compound Description: GW583340 is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. It is structurally related to lapatinib and GW2974. []
  • Relevance: Like GW2974, GW583340 is a dual EGFR/HER2 inhibitor and a structural analog of lapatinib. [] The research suggests that GW583340 can reverse multidrug resistance mediated by ABC transporters, a property also investigated with GW2974.

Gefitinib

  • Compound Description: Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase domain. It is used as a treatment for certain types of non-small cell lung cancer (NSCLC). []
  • Relevance: While gefitinib specifically targets EGFR, unlike the dual EGFR/HER2 inhibition of GW2974, both compounds have been investigated for their anticancer properties. [] The research highlights the importance of EGFR signaling in cancer development and the potential of targeting this pathway, whether selectively (gefitinib) or in conjunction with HER2 (GW2974).

Dacomitinib (PF00299804)

  • Compound Description: Dacomitinib is an irreversible, small-molecule, dual-kinase inhibitor that targets both EGFR and HER2. It is currently in clinical trials for various cancers. []
  • Relevance: Dacomitinib, similar to GW2974, is a dual EGFR/HER2 inhibitor. [] The research highlights the potential benefits of dual inhibition over targeting either receptor alone, and the exploration of different dual inhibitors like dacomitinib and GW2974 for cancer treatment.

Tarloxotinib Bromide (TH-4000)

  • Compound Description: Tarloxotinib Bromide is a prodrug that releases an irreversible EGFR/HER2 inhibitor (T-TKI) under hypoxic conditions. It is being investigated as a potential treatment for non-small cell lung cancer (NSCLC). []
  • Relevance: Similar to GW2974, Tarloxotinib Bromide targets both EGFR and HER2. [] It is being explored for its potential to overcome resistance mechanisms associated with current EGFR inhibitors, highlighting the continued interest in dual EGFR/HER2 targeting for cancer treatment, a strategy investigated with GW2974.
  • Compound Description: Epirubicin is an anthracycline chemotherapy drug used to treat a variety of cancers. It works by interfering with DNA replication and repair. []
  • Relevance: While epirubicin has a different mechanism of action compared to the tyrosine kinase inhibition of GW2974, the research explored their synergistic effects in combination. [] This highlights the potential of combining different classes of anticancer agents, such as targeted therapies like GW2974 with traditional cytotoxic drugs like epirubicin, for improved therapeutic outcomes.

5′-Deoxy-5-fluorouridine (5′-DFU)

  • Compound Description: 5′-Deoxy-5-fluorouridine is an antimetabolite that inhibits thymidylate synthase, an enzyme involved in DNA synthesis. It is used as chemotherapy for various cancers. [, ]
  • Relevance: Although 5′-Deoxy-5-fluorouridine has a distinct mechanism compared to GW2974, the research investigated their synergistic effects when used in combination. [, ] This highlights the potential of combining targeted therapies like GW2974 with antimetabolites like 5′-DFU to enhance antitumor activity.
  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2/neu. It is used to treat HER2-positive breast cancer. [, , , , , ]
  • Relevance: While both Trastuzumab and GW2974 target HER2, Trastuzumab is a monoclonal antibody, while GW2974 is a small molecule tyrosine kinase inhibitor. [, , , , , ] The research compared their mechanisms and potential for cardiac toxicity, highlighting the importance of understanding the different approaches to targeting the same pathway.

Erlotinib (Tarceva)

  • Compound Description: Erlotinib is a reversible tyrosine kinase inhibitor that specifically targets EGFR. It is used to treat certain types of NSCLC. [, , ]
  • Relevance: Although erlotinib selectively targets EGFR, unlike the dual inhibition of GW2974, both compounds have been investigated for their effects on cancer cells. [, , ] The research compared their potency and ability to inhibit cell growth, highlighting the differences between selective and dual targeting approaches.
  • Compound Description: Afatinib is an irreversible ErbB family blocker that inhibits signaling from EGFR, HER2, and other family members. It is used to treat certain types of NSCLC. [, ]
  • Relevance: Like GW2974, Afatinib is a tyrosine kinase inhibitor that targets the ErbB family, although it has a broader inhibitory profile. [, ] The research compared their efficacy and mechanisms, highlighting the different strategies for inhibiting the ErbB signaling pathway.

AZD9291

  • Compound Description: AZD9291 is a third-generation, irreversible inhibitor of EGFR that is selective for EGFR harboring activating mutations, including the T790M resistance mutation, while sparing wild-type EGFR. []
  • Relevance: While both AZD9291 and GW2974 target EGFR, AZD9291 is more selective for mutant forms of EGFR. [] The research compared their potency and ability to inhibit cell growth, highlighting the differences between selective and dual targeting approaches.

Properties

CAS Number

202272-68-2

Product Name

N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine

IUPAC Name

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28)

InChI Key

DYYZXRCFCVDSKD-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

GW282974A
GW2974
GW2974A

Canonical SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.